2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine is a compound that belongs to the thiazolidine class of organic compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound features a furan ring and a para-methylphenyl substituent, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound is synthesized through various methods involving the reaction of thiourea derivatives with aldehydes and carboxylic acids. Its derivatives have been studied for biological activities, including anticancer and antidiabetic effects, making it a subject of interest in pharmaceutical research.
The synthesis of 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine can be achieved through several methods:
The compound can undergo various chemical reactions typical for thiazolidines:
The mechanism of action for compounds like 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine often involves:
Studies have indicated that derivatives of thiazolidines exhibit varying degrees of biological activity, with some showing IC values in the micromolar range against specific cancer cell lines .
2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine has notable applications in:
Molecular hybridization represents a cornerstone in modern medicinal chemistry, leveraging the covalent fusion of pharmacophoric fragments to enhance bioactivity. The compound 2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine exemplifies this strategy, integrating:
Recent studies demonstrate that hybridizing these scaffolds enhances target affinity through synergistic effects. For example:
Table 1: Bioactivity of Furan-Thiazolidine Hybrids via Molecular Hybridization
Hybrid Structure | Target | Biological Outcome | Source |
---|---|---|---|
Furan-thiadiazole-thiazolidine | VEGFR-2 | IC₅₀ = 0.08 µM; antiangiogenic activity | [2] |
3-(Furan-2-ylmethyl)thiazolidinone | EhOASS/EhTrR | IC₅₀ = 0.27 µM; growth inhibition of trophozoites | [9] |
5-Ene-thiazolidinone-furan | PI3Kγ | Kᵢ = 8 nM; suppression of leukocyte recruitment | [7] |
Conformational rigidity in 2-(furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine significantly influences target engagement. Key structural features include:
X-ray crystallography of analogous compounds (e.g., 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one) confirms the thiazolidine ring adopts a twisted chair conformation, with the 4-methylphenyl ring orthogonal to the heterocycle plane (torsion angle = 89.5°) [6]. This geometry optimally positions substituents for selective binding to isoforms like PI3Kγ over PI3Kα. Computational models reveal that replacing the 4-methyl with electron-withdrawing groups (e.g., -NO₂) enhances π-stacking in hydrophobic kinase pockets, improving selectivity indices by >100-fold [4] [7].
Table 2: Impact of Conformational Constraints on Bioactivity
Structural Feature | Target Protein | Binding Affinity (ΔG, kcal/mol) | Biological Effect |
---|---|---|---|
Cis-C2-furan/C3-aryl | PI3Kγ | -9.2 | Inhibition of actin nucleation |
Trans-C2-furan/C3-aryl | PI3Kγ | -6.7 | No significant inhibition |
4-Methylphenyl substitution | VEGFR-2 | -10.1 | Antiangiogenic activity |
Unsubstituted phenyl | VEGFR-2 | -7.3 | Weak activity |
2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine shares significant structural homology with established enzyme modulators, though divergent substitutions dictate target specificity:
PI3Kγ Inhibitors:
PPAR-γ Agonists:
Table 3: Structural and Target Selectivity Comparison
Compound | Core Structure | Target | Structural Uniqueness | Selectivity Mechanism |
---|---|---|---|---|
2-(Furan-2-yl)-3-(4-methylphenyl)-1,3-thiazolidine | Non-planar thiazolidine | VEGFR-2 | Saturated thiazolidine ring | Enhanced hydrophobic pocket occupancy |
AS-252424 | 5-Ylidene-thiazolidinedione | PI3Kγ | Exocyclic C=C bond, C3-OH | Salt bridge with catalytic Lys833 |
Rosiglitazone | 2,4-Thiazolidinedione | PPAR-γ | Pyridine tail, acidic TZD NH | H-bond with His323/Tyr473 |
KSS19 | Furan-2(5H)-one | Tubulin/COX-2 | Constrained diaryl system | Dual occupancy of colchicine/COX-2 sites |
The target compound’s 4-methylphenyl group parallels combretastatin-inspired agents (e.g., KSS19), which use ortho-substituted aryls to enforce tubulin-inhibitory conformations. Molecular docking confirms the methyl group’s +I effect stabilizes the cis-rotamer, enabling potent cytotoxicity (IC₅₀ = 0.02 µM in HT29 cells) [3] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3